molecular formula C11H16N2O3S B5701378 isobutyl (4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)acetate

isobutyl (4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)acetate

Cat. No. B5701378
M. Wt: 256.32 g/mol
InChI Key: LDRMTBLLRYAQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl (4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)acetate, also known as riboflavin thioester, is a derivative of riboflavin (vitamin B2) that has been widely used in scientific research due to its unique properties.

Mechanism of Action

Isobutyl (4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)acetate acts as a fluorescent probe by reacting with ROS to form a highly fluorescent compound. This reaction is based on the oxidation of the thiol group in isobutyl (4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)acetate by ROS, which results in the formation of a disulfide bond and the release of a fluorescent molecule. In PDT, isobutyl (4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)acetate is excited by light to produce singlet oxygen, which can damage cancer cells.
Biochemical and Physiological Effects:
Isobutyl (4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)acetate has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential cancer treatment. However, more research is needed to fully understand the biochemical and physiological effects of isobutyl (4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)acetate.

Advantages and Limitations for Lab Experiments

One of the advantages of isobutyl (4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)acetate is its high sensitivity and selectivity for ROS detection. It is also relatively easy to synthesize and purify. However, one limitation is that it can be unstable in solution and may require special storage conditions.

Future Directions

There are several future directions for the use of isobutyl (4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)acetate in scientific research. One direction is the development of new fluorescent probes based on its structure for the detection of other reactive species. Another direction is the optimization of its use as a photosensitizer for PDT. Additionally, more research is needed to fully understand its biochemical and physiological effects and potential applications in the food and pharmaceutical industries.
In conclusion, isobutyl (4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)acetate is a unique compound that has been widely used in scientific research for its fluorescent and photosensitizing properties. Its potential applications in cancer treatment and the food and pharmaceutical industries make it an important area of study for future research.

Synthesis Methods

Isobutyl (4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)acetate can be synthesized through a simple reaction between isobutyl (4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)acetate and isobutyl mercaptan in the presence of acetic anhydride. The reaction yields a yellow crystalline product that can be purified through recrystallization or column chromatography.

Scientific Research Applications

Isobutyl (4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)acetate has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) and oxidative stress. It has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. Additionally, isobutyl (4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)acetate has been used as a substrate for the enzymatic synthesis of isobutyl (4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)acetate thioesters, which have potential applications in the food and pharmaceutical industries.

properties

IUPAC Name

2-methylpropyl 2-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-6(2)5-16-9(14)4-8-7(3)12-11(17)13-10(8)15/h6H,4-5H2,1-3H3,(H2,12,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRMTBLLRYAQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)CC(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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